

A Head-to-Head Examination of Metopimazine and Domperidone on Gastrointestinal Motility

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Compound of Interest

Compound Name: Metopimazine

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Metopimazine and domperidone are both dopamine D2 receptor antagonists utilized for their antiemetic and prokinetic properties. While they share a primary mechanism of action, their specific effects on gastrointestinal motility can differ. This guide provides a comparative analysis of their performance based on available experimental data, acknowledging the current lack of direct head-to-head clinical trials.

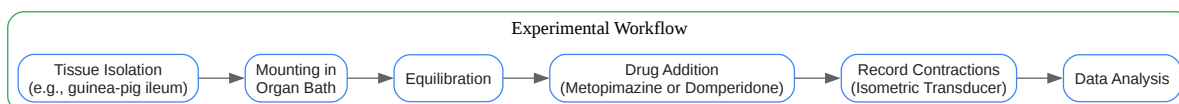
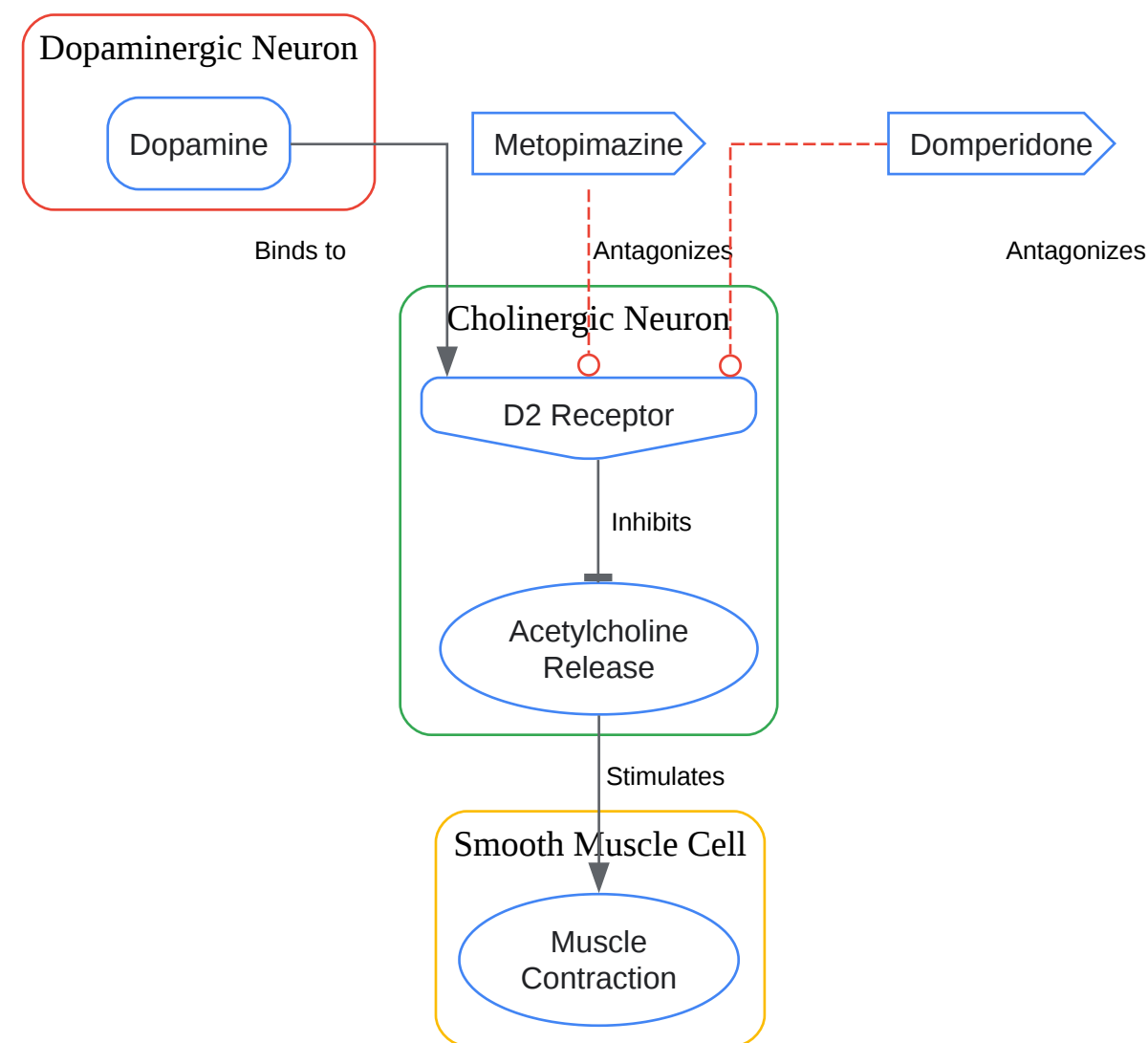
Mechanism of Action

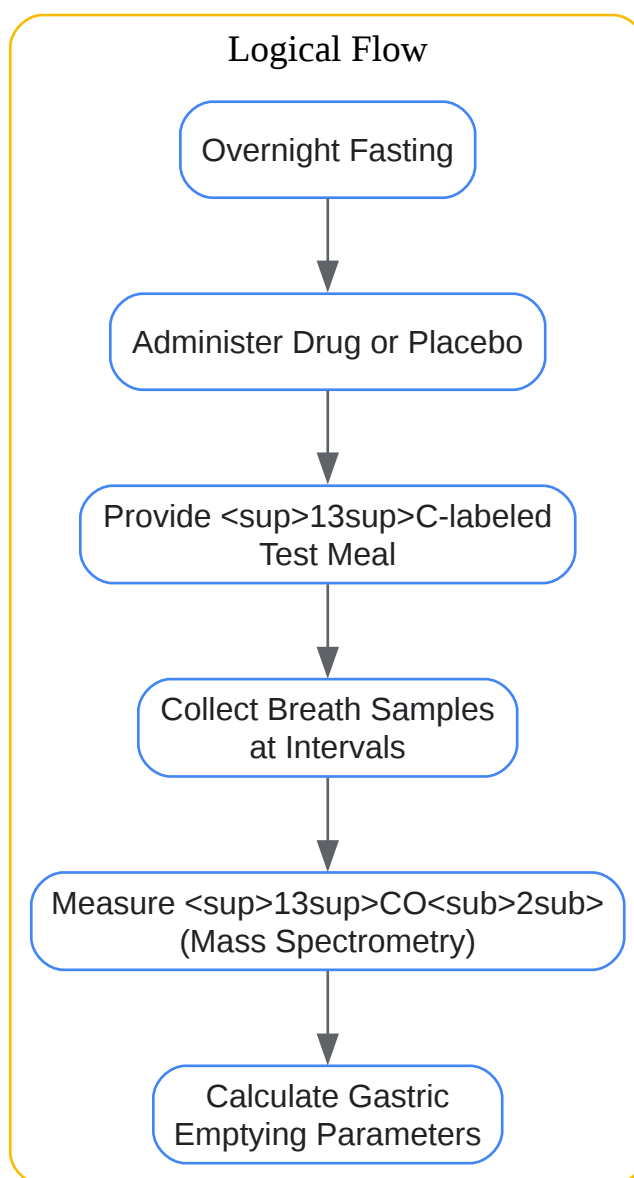
Both **metopimazine** and domperidone exert their primary effects by blocking D2 dopamine receptors. Dopamine typically has an inhibitory effect on gastrointestinal motility by reducing acetylcholine release from cholinergic neurons in the myenteric plexus. By antagonizing these receptors, both drugs effectively increase cholinergic stimulation, leading to enhanced gastrointestinal motility.

Metopimazine, a phenothiazine derivative, is a potent D2 and D3 dopamine receptor antagonist.^[1] It is suggested to have peripheral selectivity, similar to domperidone, meaning it does not readily cross the blood-brain barrier, potentially reducing central nervous system side effects.^[1] Some in vitro evidence suggests that **metopimazine** may also have a direct inhibitory effect on smooth muscle cells and may reduce stimulated acetylcholine release in the stomach under certain conditions.^[2]

Domperidone is also a selective peripheral D2 and D3 dopamine receptor antagonist.[3] Its prokinetic effects are primarily attributed to blocking the inhibitory effect of dopamine on cholinergic neurons in the gastric wall, leading to stimulated gastric muscle contraction.[4]

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